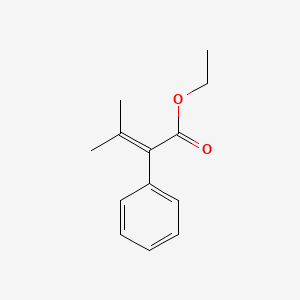

Ethyl 3-methyl-2-phenylbut-2-enoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-methyl-2-phenylbut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-4-15-13(14)12(10(2)3)11-8-6-5-7-9-11/h5-9H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCOMMVMHCUNDKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C)C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10979490 | |

| Record name | Ethyl 3-methyl-2-phenylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10979490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6335-78-0 | |

| Record name | NSC38816 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38816 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-methyl-2-phenylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10979490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 3-methyl-2-phenylbut-2-enoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 3-methyl-2-phenylbut-2-enoate, a valuable intermediate in organic synthesis and potential building block in drug discovery. This document outlines a detailed synthetic protocol based on established olefination reactions and describes the analytical techniques required for its structural elucidation and purity assessment.

Introduction

This compound is an α,β-unsaturated ester with potential applications in the synthesis of more complex organic molecules. Its structure, featuring a tetrasubstituted double bond, makes it an interesting target for methodological studies and a potential scaffold for the development of novel therapeutic agents. This guide details a reliable synthetic route and the necessary characterization methods to ensure the identity and purity of the final compound.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through a Horner-Wadsworth-Emmons (HWE) reaction.[1][2][3] This method is renowned for its high efficiency and stereoselectivity in forming carbon-carbon double bonds, particularly in the synthesis of α,β-unsaturated esters.[1][3] The HWE reaction involves the condensation of a phosphonate-stabilized carbanion with a ketone, in this case, acetophenone.[2]

The overall reaction is as follows:

Acetophenone + Triethyl phosphonoacetate → this compound + Diethyl phosphate

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

This protocol is a representative procedure based on established methodologies for the synthesis of α,β-unsaturated esters from ketones.[1][3]

Materials:

-

Acetophenone

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH) as a 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (for extraction and chromatography)

-

Hexanes (for chromatography)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum and needles

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

Preparation of the Phosphonate Ylide:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF.

-

Carefully add sodium hydride (1.2 equivalents) to the THF at 0 °C (ice bath).

-

Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the stirred suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. This will form the phosphonate carbanion.

-

-

Reaction with Acetophenone:

-

Dissolve acetophenone (1.0 equivalent) in a minimal amount of anhydrous THF.

-

Slowly add the acetophenone solution to the prepared ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

-

Synthesis Workflow Diagram

Caption: Horner-Wadsworth-Emmons synthesis workflow.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following spectroscopic and analytical techniques are recommended.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound. For comparative purposes, data for the isomeric compound, Ethyl 3-phenylbut-2-enoate, is also provided where available.[4][5]

| Technique | Expected Data for this compound | Reference Data for Ethyl 3-phenylbut-2-enoate [4][5] |

| ¹H NMR (CDCl₃) | * δ 7.2-7.4 ppm (m, 5H, Ar-H) * δ 4.1-4.3 ppm (q, 2H, -OCH₂CH₃) * δ 2.1-2.3 ppm (s, 3H, C=C-CH₃) * δ 1.9-2.1 ppm (s, 3H, C-CH₃) * δ 1.2-1.4 ppm (t, 3H, -OCH₂CH₃) | * δ 7.3-7.5 ppm (m, 5H, Ar-H) * δ 6.1 ppm (s, 1H, =CH) * δ 4.2 ppm (q, 2H, -OCH₂CH₃) * δ 2.5 ppm (s, 3H, C=C-CH₃) * δ 1.3 ppm (t, 3H, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃) | * δ ~167 ppm (C=O) * δ ~140-145 ppm (Ar C-ipso) * δ ~127-130 ppm (Ar C-H) * δ ~125-135 ppm (C=C) * δ ~60 ppm (-OCH₂) * δ ~20-25 ppm (C=C-CH₃) * δ ~14 ppm (-CH₃) | * δ 166.9 ppm (C=O) * δ 156.4 ppm (C-Ph) * δ 142.1 ppm (Ar C-ipso) * δ 129.5, 128.9, 126.3 ppm (Ar C-H) * δ 119.3 ppm (=CH) * δ 59.8 ppm (-OCH₂) * δ 19.9 ppm (C=C-CH₃) * δ 14.4 ppm (-CH₃) |

| IR (neat, cm⁻¹) | * ~3060 (Ar C-H stretch) * ~2980 (Aliphatic C-H stretch) * ~1715 (C=O stretch, ester) * ~1640 (C=C stretch) * ~1250 (C-O stretch) | * 3036, 2903 (C-H stretch) * 1722 (C=O stretch) * 1338, 1177 (C-O stretch) |

| Mass Spec (EI) | * Expected M⁺ at m/z = 190.10 | * M⁺ at m/z = 190.24 [4] |

Characterization Workflow Diagram

Caption: Analytical workflow for product characterization.

Data Summary

The following tables summarize the key quantitative data related to the synthesis and characterization of this compound.

Table 1: Synthesis Reaction Parameters

| Parameter | Value |

| Reaction | Horner-Wadsworth-Emmons |

| Starting Materials | Acetophenone, Triethyl phosphonoacetate |

| Base | Sodium Hydride |

| Solvent | Anhydrous THF |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | Overnight |

| Purification Method | Column Chromatography |

Table 2: Physical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₁₂H₁₄O₂ |

| Molecular Weight | 190.24 g/mol [4] |

| Appearance | Expected to be a colorless to pale yellow oil |

| ¹H NMR (CDCl₃, δ ppm) | See Section 3.1 |

| ¹³C NMR (CDCl₃, δ ppm) | See Section 3.1 |

| IR (neat, cm⁻¹) | See Section 3.1 |

| Mass (m/z) | See Section 3.1 |

Conclusion

This technical guide provides a detailed framework for the successful synthesis and comprehensive characterization of this compound. The described Horner-Wadsworth-Emmons reaction offers a reliable and efficient route to this valuable compound. The outlined analytical workflow ensures the structural integrity and purity of the final product, which is crucial for its application in further research and development in the fields of organic synthesis and medicinal chemistry.

References

Physical and chemical properties of Ethyl 3-methyl-2-phenylbut-2-enoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-methyl-2-phenylbut-2-enoate, a distinct ester derivative of 3-methyl-2-phenylbut-2-enoic acid, presents a molecule of interest for synthetic chemists and potentially for drug discovery programs. This technical guide provides a comprehensive overview of its core physical and chemical properties, methodologies for its synthesis, and a summary of its known reactivity. The information is structured to be a valuable resource for professionals in research and development.

Chemical and Physical Properties

This compound (CAS Number: 6335-78-0) is an organic compound with the molecular formula C₁₃H₁₆O₂.[1] While extensive experimental data for this specific ester is not widely published, its fundamental properties can be summarized.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6335-78-0 | [2] |

| Molecular Formula | C₁₃H₁₆O₂ | [1] |

| Molecular Weight | 204.26 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | 2-Butenoic acid, 3-methyl-2-phenyl-, ethyl ester | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Expected to be soluble in common organic solvents. |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves a two-step process: the synthesis of the parent carboxylic acid followed by its esterification.

Synthesis of 3-Methyl-2-phenylbut-2-enoic Acid

The precursor acid, 3-Methyl-2-phenylbut-2-enoic acid, is commonly synthesized via a condensation reaction.[2]

Reaction: Condensation of acetophenone with isobutyraldehyde.[2]

Protocol:

-

In a suitable reaction vessel, dissolve acetophenone and isobutyraldehyde in a solvent such as ethanol or methanol.[2]

-

Add a base, for example, sodium hydroxide or potassium hydroxide, to catalyze the condensation reaction.[2]

-

The resulting intermediate from the condensation is then oxidized to yield 3-methyl-2-phenylbut-2-enoic acid.[2]

-

The product can be purified using standard techniques like recrystallization or column chromatography.

Esterification to this compound

The synthesized 3-methyl-2-phenylbut-2-enoic acid can then be esterified to produce the target compound.

Reaction: Fischer esterification of 3-methyl-2-phenylbut-2-enoic acid with ethanol.

Protocol:

-

In a round-bottom flask, combine 3-methyl-2-phenylbut-2-enoic acid and an excess of absolute ethanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Heat the mixture to reflux for several hours to drive the equilibrium towards the ester product. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and neutralize the acid catalyst with a weak base, such as a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography.

Logical Workflow for the Synthesis of this compound

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a quartet and a triplet), the methyl groups on the butenoate chain, and the aromatic protons of the phenyl group.

-

¹³C NMR: The carbon NMR spectrum should display distinct peaks for the carbonyl carbon of the ester, the carbons of the double bond, the carbons of the ethyl group, the methyl carbons, and the carbons of the phenyl ring.

-

Infrared (IR) Spectroscopy: A strong absorption band is expected in the region of 1700-1730 cm⁻¹ corresponding to the C=O stretching of the ester group. Bands for C=C stretching and aromatic C-H stretching are also anticipated.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (204.26 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy group or parts of the butenoate chain.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the functional groups present in the molecule: the ester, the carbon-carbon double bond, and the phenyl ring.

-

Hydrolysis: The ester group can be hydrolyzed back to the parent carboxylic acid (3-methyl-2-phenylbut-2-enoic acid) under acidic or basic conditions.[2] This is a useful reaction for synthetic transformations where the ester acts as a protecting group for the carboxylic acid.[2]

-

Reactions of the Double Bond: The alkene functionality can undergo various addition reactions, such as hydrogenation to the corresponding saturated ester, or halogenation.

-

Reactions of the Phenyl Ring: The phenyl group can undergo electrophilic aromatic substitution reactions. The position of substitution will be directed by the electron-donating or -withdrawing nature of the butenoate substituent.

Logical Diagram of Key Reactive Sites

Caption: Reactive sites of this compound.

Potential Applications

While specific applications for this compound are not well-documented, its parent acid, 3-methyl-2-phenylbut-2-enoic acid, and its derivatives have been investigated for their biological activities. Research suggests potential anti-inflammatory and anticancer properties for these types of compounds.[3] The ester form, being more lipophilic, could serve as a prodrug or a lead compound for further optimization in drug discovery programs.

Conclusion

This compound is a molecule with established synthetic accessibility. Although detailed characterization data is sparse in the public domain, its physical and chemical properties can be reasonably inferred from its structure and the properties of related compounds. This technical guide provides a foundational understanding of this compound, which can serve as a starting point for researchers and scientists interested in its further exploration and potential applications.

References

Spectroscopic Analysis of Ethyl 3-methyl-2-phenylbut-2-enoate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the request for ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 3-methyl-2-phenylbut-2-enoate. Despite a comprehensive search of available scientific literature and databases, specific, experimentally verified ¹H and ¹³C NMR data for this compound could not be located.

While spectral data for structurally related compounds are available and can provide general insights into expected chemical shifts, they do not represent the precise spectroscopic fingerprint of this compound. The presence of an additional methyl group at the 3-position significantly influences the electronic environment and, consequently, the NMR spectrum, making direct extrapolation from similar molecules unreliable for a technical guide of this nature.

This document will, therefore, present the molecular structure of this compound and provide a general experimental protocol for acquiring NMR data, which can be applied once the compound is synthesized or obtained.

Molecular Structure

The structure of this compound is presented below. The molecule exists as two geometric isomers, (E) and (Z), arising from the substitution pattern around the carbon-carbon double bond. The specific isomerism has a significant impact on the spatial arrangement of the substituents and, therefore, on the resulting NMR spectra.

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy Analysis of Ethyl 3-methyl-2-phenylbut-2-enoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy analysis of Ethyl 3-methyl-2-phenylbut-2-enoate, a compound of interest in various chemical and pharmaceutical research domains. This document outlines the characteristic vibrational frequencies, a detailed experimental protocol for analysis, and a logical workflow for spectral acquisition.

Core Concepts in the IR Analysis of this compound

Infrared spectroscopy is a powerful analytical technique for identifying the functional groups within a molecule. For this compound, the key functional groups that produce characteristic absorption bands in the IR spectrum are the α,β-unsaturated ester, the aromatic phenyl group, and the aliphatic ethyl and methyl groups. The conjugation of the carbon-carbon double bond with the carbonyl group of the ester is a particularly salient feature that influences the position of the C=O stretching frequency.

Quantitative Infrared Spectral Data

The following table summarizes the expected characteristic infrared absorption peaks for this compound based on its functional groups. As an α,β-unsaturated ester, the carbonyl (C=O) stretching frequency is expected in the range of 1730-1715 cm⁻¹[1]. The C-O stretches are anticipated to appear as two or more bands within the 1300-1000 cm⁻¹ region[1].

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| ~3050 | C-H (Aromatic) | Stretching | Medium-Weak |

| ~2980 | C-H (Alkyl) | Asymmetric Stretching | Medium-Strong |

| ~2870 | C-H (Alkyl) | Symmetric Stretching | Medium |

| 1715-1730 | C=O (α,β-unsaturated Ester) | Stretching | Strong |

| ~1640 | C=C (Alkene) | Stretching | Medium-Weak |

| ~1600, 1490, 1450 | C=C (Aromatic) | Ring Stretching | Medium |

| ~1465 | C-H (Alkyl) | Bending | Medium |

| ~1375 | C-H (Methyl) | Symmetric Bending | Medium |

| 1000-1300 | C-O (Ester) | Stretching | Strong |

| ~760, ~700 | C-H (Aromatic) | Out-of-plane Bending | Strong |

Experimental Protocol for IR Analysis

This section details a standard operating procedure for acquiring the infrared spectrum of this compound using a modern Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer.

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR crystal.

Sample Preparation:

-

This compound is typically a liquid at room temperature.

-

Ensure the sample is dry and free of solvent, as residual solvents like ethanol can interfere with the spectrum, particularly in the O-H stretching region.

Data Acquisition:

-

Background Spectrum: Before analyzing the sample, a background spectrum of the clean, empty ATR crystal must be collected. This accounts for atmospheric and instrumental interferences.

-

Sample Application: Place a small drop of the neat liquid sample onto the center of the ATR crystal, ensuring the crystal surface is completely covered[2].

-

Applying Pressure: Lower the pressure arm to apply consistent pressure to the sample, ensuring good contact with the ATR crystal[2].

-

Spectrum Collection: Acquire the infrared spectrum. The typical range is 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

-

Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe[2].

Visualizations

The following diagrams illustrate the chemical structure of this compound and the experimental workflow for its IR analysis.

Caption: Chemical structure of this compound.

Caption: A generalized workflow for the IR analysis of a liquid sample.

References

Mass Spectrometry Fragmentation of Ethyl 3-methyl-2-phenylbut-2-enoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of Ethyl 3-methyl-2-phenylbut-2-enoate. The content is structured to serve as a valuable resource for researchers and professionals in drug development and chemical analysis, offering detailed insights into the molecule's behavior under mass spectrometric conditions.

Predicted Fragmentation Pathways

The fragmentation of this compound (C₁₃H₁₆O₂) upon electron ionization is governed by the presence of several key structural features: an α,β-unsaturated ester, a phenyl group, and gem-dimethyl groups. The molecular ion (M⁺˙) is expected to be observed, and its subsequent fragmentation will proceed through several characteristic pathways.

The primary fragmentation routes are anticipated to be:

-

Loss of the Ethoxy Radical (•OCH₂CH₃): This is a common fragmentation for ethyl esters, leading to the formation of a stable acylium ion.

-

Loss of an Ethyl Radical (•CH₂CH₃): Cleavage of the ethyl group from the ester moiety.

-

Loss of Ethene (C₂H₄) via McLafferty Rearrangement: A characteristic rearrangement of esters with a γ-hydrogen, though less likely in this specific structure due to the substitution pattern. A modified McLafferty rearrangement could be possible.

-

Cleavage of the Methyl Group: Loss of a methyl radical (•CH₃) from the butenoate chain.

-

Tropylium Ion Formation: Rearrangement of the phenyl-containing fragment to form the stable tropylium ion (C₇H₇⁺).

-

Benzylic Cleavage: Cleavage of the bond beta to the phenyl group.

These fragmentation pathways are initiated by the removal of an electron to form the molecular ion, which then undergoes a series of bond cleavages and rearrangements to produce smaller, charged fragments.

Quantitative Fragmentation Data

The following table summarizes the predicted major fragments for this compound, their corresponding mass-to-charge ratios (m/z), and their proposed structures. The relative abundance is a qualitative prediction based on general fragmentation rules and the stability of the resulting ions.

| m/z | Proposed Fragment Ion | Proposed Structure | Predicted Relative Abundance |

| 204 | [M]⁺˙ (Molecular Ion) | [C₁₃H₁₆O₂]⁺˙ | Moderate |

| 189 | [M - CH₃]⁺ | [C₁₂H₁₃O₂]⁺ | Moderate |

| 175 | [M - C₂H₅]⁺ | [C₁₁H₁₁O₂]⁺ | Low |

| 159 | [M - OC₂H₅]⁺ | [C₁₁H₁₁O]⁺ | High |

| 131 | [C₁₀H₁₁]⁺ | [C₆H₅C(CH₃)₂]⁺ | High |

| 115 | [C₉H₇]⁺ | Indenyl Cation | Moderate |

| 105 | [C₇H₅O]⁺ | Benzoyl Cation | Moderate |

| 91 | [C₇H₇]⁺ | Tropylium Ion | High |

| 77 | [C₆H₅]⁺ | Phenyl Cation | Moderate |

Experimental Protocol

A standard protocol for obtaining the mass spectrum of this compound would involve gas chromatography coupled with mass spectrometry (GC-MS) using electron ionization.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Mode: Splitless or split (e.g., 50:1 split ratio).

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-400.

-

Scan Rate: 2 scans/second.

Sample Preparation:

-

Dissolve a small amount of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

-

Inject 1 µL of the solution into the GC-MS system.

Visualization of Fragmentation Pathway

The following diagram illustrates the primary predicted fragmentation pathways of this compound under electron ionization.

Caption: Predicted EI-MS fragmentation of this compound.

An In-depth Technical Guide to the IUPAC Nomenclature of Substituted But-2-enoate Esters

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for substituted but-2-enoate esters. It is designed to assist researchers, scientists, and professionals in the field of drug development in accurately naming and identifying these compounds. This document includes a systematic approach to nomenclature, detailed experimental protocols for the synthesis of representative compounds, and a summary of relevant spectroscopic data.

IUPAC Nomenclature of Substituted But-2-enoate Esters

The IUPAC nomenclature for substituted but-2-enoate esters follows a systematic set of rules that build upon the fundamental principles of naming esters and alkenes. The core structure is a four-carbon chain with a double bond at the second position and an ester functional group.

1.1. Core Structure and Numbering

The parent chain is but-2-enoate. The numbering of the carbon chain begins at the carbonyl carbon of the ester group as position 1. Consequently, the double bond is located between carbons 2 and 3.

1.2. Naming the Ester Group

The name of an ester is composed of two parts. The first part is the name of the alkyl or aryl group attached to the oxygen atom of the ester, and the second part is the name of the parent carboxylate. For but-2-enoate esters, the second part of the name is "but-2-enoate".[1][2][3][4][5]

1.3. Indicating Substituents

Substituents on the but-2-enoate backbone are indicated by their name and locant (position number). The substituents are listed in alphabetical order.

1.4. Stereochemistry of the Double Bond

The geometry of the double bond at the C2-C3 position is designated using the (E)/(Z) notation. This is determined by applying the Cahn-Ingold-Prelog priority rules to the substituents on each carbon of the double bond.

-

(E) isomer: The higher priority groups on C2 and C3 are on opposite sides of the double bond.

-

(Z) isomer: The higher priority groups on C2 and C3 are on the same side of the double bond.

1.5. Systematic Naming Procedure: A Logical Flow

The following diagram illustrates the logical workflow for systematically naming a substituted but-2-enoate ester.

Caption: Logical workflow for the IUPAC nomenclature of substituted but-2-enoate esters.

1.6. Examples of IUPAC Nomenclature

-

Ethyl (2E)-but-2-enoate: The common name for this compound is ethyl crotonate. The (E) configuration indicates that the methyl group (on C3) and the ester group (on C2) are on opposite sides of the double bond.

-

Methyl 3-methylbut-2-enoate: In this case, two methyl groups are attached to C3, so no (E)/(Z) designation is necessary.[6]

-

Ethyl (2E)-4-oxo-4-phenylbut-2-enoate: This compound has a phenylketo group at C4.[7]

-

Methyl 3-bromobut-2-enoate: A bromine atom is substituted at the C3 position.[8]

Experimental Protocols for Synthesis

Detailed methodologies for the synthesis of substituted but-2-enoate esters are crucial for their application in research and development. Below are representative experimental protocols.

2.1. Synthesis of Ethyl (E)-4-oxo-4-(4-methylphenyl)but-2-enoate [9]

This protocol describes the synthesis via bromination and subsequent dehydrobromination.

-

Materials: Ethyl 4-oxo-4-(4-methylphenyl)butanoate, dry CH₂Cl₂, Br₂, concentrated HCl, triethylamine (TEA), Na₂SO₄, cyclohexane (Cy), ethyl acetate (EtOAc).

-

Procedure:

-

Dissolve ethyl 4-oxo-4-(4-methylphenyl)butanoate (1 eq) in dry CH₂Cl₂ under a nitrogen atmosphere with stirring.

-

Add a solution of Br₂ (1.1 eq) in anhydrous CH₂Cl₂ and 5 drops of concentrated HCl as a catalyst at room temperature over 1 hour.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add TEA (1 mL) dropwise under nitrogen over 30 minutes and continue stirring for an additional 30 minutes.

-

Dilute the crude product with CH₂Cl₂ (100 mL) and wash sequentially with deionized H₂O (2 x 150 mL), 1N HCl (2 x 150 mL), 5% Na₂CO₃ (2 x 150 mL), and brine (1 x 150 mL).

-

Dry the organic phase with Na₂SO₄, filter, and evaporate the solvent.

-

Purify the product by flash chromatography using a mixture of cyclohexane/ethyl acetate (9:1) as the eluent.

-

2.2. Synthesis of Methyl 3-methyl-2-butenoate [10]

This method involves the esterification of 3,3-dimethylacrylic acid.

-

Materials: 3,3-Dimethylacrylic acid (isoponic acid), methanol, ionic liquid catalyst [MIMPS][HSO₄⁻], NiW/Al-CA catalyst, saturated sodium carbonate solution, saturated brine, anhydrous magnesium sulfate.

-

Procedure:

-

In a 100 mL four-necked flask equipped with a stirrer, condenser, thermometer, and dropping funnel, add 52 g of 3,3-dimethylacrylic acid, 48 g of methanol, 0.1 mol of ionic liquid [MIMPS][HSO₄⁻], and 1.0 g of NiW/Al-CA catalyst.

-

Heat the mixture to reflux for 3 hours, monitoring the reaction progress by gas chromatography.

-

After completion, the organic layer and the ionic liquid catalyst will separate.

-

Separate the organic layer and neutralize it with a saturated sodium carbonate solution.

-

Wash the organic layer with saturated brine and dry it over anhydrous magnesium sulfate.

-

Distill off the unreacted methanol.

-

Purify the product by distillation under reduced pressure to obtain a colorless, transparent liquid.

-

Quantitative Data Presentation

Spectroscopic data are essential for the characterization of substituted but-2-enoate esters. The following table summarizes key spectroscopic data for selected compounds.

| Compound Name | Molecular Formula | IR (cm⁻¹) | ¹H NMR (δ, ppm) | Reference |

| Ethyl (E)-4-oxo-4-(4-methylphenyl)but-2-enoate | C₁₃H₁₄O₃ | 1723, 1670, 1606, 1299, 1270, 1168, 1038, 1011 | 8.00–7.91 (m, 3H), 7.40 (d, 2H), 6.72 (d, 1H), 4.25 (q, 2H), 2.41 (s, 3H), 1.28 (t, 3H) | [9] |

| Ethyl (E)-4-phenylbut-3-enoate | C₁₂H₁₄O₂ | 2928, 1737, 1268, 1159, 1029, 966, 693 | 7.40-7.20 (m, 5H), 7.10 (dt, 1H), 6.47 (dt, 1H) | [11] |

| Ethyl-4-(2-chlorophenyl)-4-hydroxy-2-oxobut-3-enoate | C₁₂H₁₁ClO₄ | 3097, 2998, 2981, 2938, 1739, 1635, 1522 | 1.40 (t, 3H), 4.39 (q, 2H), 6.97 (s, 1H), 7.64 (dd, 1H), 7.45-7.47 (m, 2H), 7.38 (td, 1H) | [12] |

| Ethyl-4-(4-fluorophenyl)-4-hydroxy-2-oxobut-3-enoate | C₁₂H₁₁FO₄ | 3107, 2995, 2971, 2908, 1732, 1600, 1509 | 1.40 (t, 3H), 4.39 (q, 2H), 7.04 (s, 1H), 7.19 (t, 2H), 8.04 (dd, 2H) | [12] |

| Ethyl-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoate | C₁₃H₁₄O₅ | 3079, 2988, 2939, 2846, 1725, 1603, 1516 | 1.41 (t, 3H), 4.39 (q, 2H), 3.90 (s, 3H), 6.98 (d, 2H), 7.03 (s, 1H), 7.99 (d, 2H) | [12] |

Biological Signaling Pathways

Substituted but-2-enoate esters belong to the class of α,β-unsaturated carbonyl compounds. These compounds are known to be reactive Michael acceptors and can modulate various biological signaling pathways, primarily through their interaction with nucleophilic residues (such as cysteine) in proteins.[13]

4.1. Interaction with NF-κB and MAPK Signaling Pathways

α,β-Unsaturated carbonyl compounds have been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[14] This inhibition is often attributed to the direct alkylation of critical cysteine residues in signaling proteins like IκB kinase (IKK) and apoptosis signal-regulating kinase 1 (ASK1).

The diagram below illustrates the general mechanism of how α,β-unsaturated carbonyl compounds can interfere with these pathways.

Caption: General mechanism of NF-κB and MAPK pathway inhibition by α,β-unsaturated carbonyls.

4.2. Involvement in Butanoate Metabolism

The butanoate backbone of these esters suggests a potential link to butanoate metabolism. The KEGG (Kyoto Encyclopedia of Genes and Genomes) pathway for butanoate metabolism (hsa00650) outlines the biochemical routes for the synthesis and degradation of butanoate and related compounds.[15][16] While direct integration of substituted but-2-enoate esters into this pathway requires further investigation, their structural similarity to intermediates in this pathway suggests potential for enzymatic modification and influence on cellular metabolism.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 10.6 Nomenclature of Aldehydes, Ketones, Carboxylic Acids, Esters, and Amides – CHEM 1114 – Introduction to Chemistry [pressbooks.bccampus.ca]

- 4. Ester Nomenclature [quimicaorganica.org]

- 5. 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. methyl 3-methylbut-2-enoate [stenutz.eu]

- 7. 15121-89-8|(E)-Ethyl 4-oxo-4-phenylbut-2-enoate|BLD Pharm [bldpharm.com]

- 8. Methyl 3-bromobut-2-enoate | C5H7BrO2 | CID 53967748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2.1.8. Synthesis of Ethyl (E)-4-Oxo-4-(4-Methylphenyl)but-2-Enoate (6) [bio-protocol.org]

- 10. Methyl 3-methyl-2-butenoate synthesis - chemicalbook [chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 13. researchgate.net [researchgate.net]

- 14. Immunosuppressive Effects of Natural α,β-Unsaturated Carbonyl-Based Compounds, and Their Analogs and Derivatives, on Immune Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. KEGG PATHWAY: Butanoate metabolism - Olsenella uli [kegg.jp]

A Technical Guide to Ethyl 3-methyl-2-phenylbut-2-enoate and its Core Acid Moiety

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3-methyl-2-phenylbut-2-enoate, a derivative of the biologically active 3-Methyl-2-phenylbut-2-enoic acid. This document details its chemical properties, outlines a likely synthetic pathway, and explores the potential therapeutic applications of its parent acid in anti-inflammatory and anticancer research.

Core Compound Identification

The primary compound of interest is this compound. It is the ethyl ester derivative of 3-Methyl-2-phenylbut-2-enoic acid, a molecule that has garnered attention for its potential biological activities.

| Property | Value |

| Compound Name | This compound |

| CAS Number | 6335-78-0 |

| Molecular Formula | C13H16O2 |

| Parent Acid | 3-Methyl-2-phenylbut-2-enoic acid |

| Parent Acid CAS Number | 4412-08-2 |

| Parent Acid Molecular Formula | C11H12O2 |

Synthesis and Experimental Protocols

While specific experimental protocols for the direct synthesis of this compound are not extensively detailed in the reviewed literature, a logical synthetic route can be inferred from the synthesis of its parent compound, 3-Methyl-2-phenylbut-2-enoic acid. The synthesis would likely involve a three-step process: condensation, oxidation, and subsequent esterification.

Proposed Synthesis Workflow:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol for the Synthesis of the Parent Acid (3-Methyl-2-phenylbut-2-enoic acid):

A common method for the synthesis of 3-Methyl-2-phenylbut-2-enoic acid involves the condensation of acetophenone with isobutyraldehyde in the presence of a base, followed by oxidation.[1]

-

Condensation: Acetophenone and isobutyraldehyde are reacted in a suitable solvent, such as ethanol or methanol. A base, like sodium hydroxide or potassium hydroxide, is used to catalyze the aldol condensation reaction.

-

Oxidation: The resulting condensation product is then oxidized to the carboxylic acid. Common oxidizing agents for this step include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Subsequent Esterification to Yield this compound:

The synthesized 3-Methyl-2-phenylbut-2-enoic acid would then undergo Fischer esterification.

-

Reaction Setup: The carboxylic acid is refluxed with an excess of ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid.

-

Workup: After the reaction is complete, the excess ethanol is removed, and the reaction mixture is worked up to isolate and purify the final ester product.

Physicochemical and Spectroscopic Data

| Data Point | Value / Expected Data |

| Molecular Weight | ~204.27 g/mol (calculated) |

| Boiling Point | Not available. |

| ¹H NMR | Expected signals would include those for the ethyl group (a quartet and a triplet), methyl groups, the phenyl group, and potentially the vinylic proton, depending on the isomeric form. |

| ¹³C NMR | Expected signals would correspond to the carbonyl carbon of the ester, carbons of the ethyl group, aromatic carbons of the phenyl ring, and carbons of the butenoate backbone. |

| Infrared (IR) Spectroscopy | A strong absorption band characteristic of the C=O stretch of the ester group would be expected around 1710-1740 cm⁻¹. |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. |

Biological Activity and Therapeutic Potential

Research indicates that 3-Methyl-2-phenylbut-2-enoic acid and its derivatives exhibit promising biological activities, particularly in the realms of anti-inflammatory and anticancer applications.[1]

Anti-inflammatory Properties

Studies suggest that 3-Methyl-2-phenylbut-2-enoic acid may inhibit enzymes involved in inflammatory pathways, making it a candidate for the development of novel anti-inflammatory drugs.[1] The exact mechanisms and specific enzyme inhibition data for the ethyl ester are not yet fully elucidated.

Anticancer Potential

Derivatives of 3-Methyl-2-phenylbut-2-enoic acid have been investigated for their ability to induce apoptosis in cancer cells.[1] This pro-apoptotic activity suggests that these compounds could interact with biological targets crucial for cancer progression.

Potential Signaling Pathway Involvement:

The anticancer activity of 3-Methyl-2-phenylbut-2-enoic acid derivatives is thought to be mediated through the modulation of key signaling pathways that regulate cell survival and apoptosis.

Caption: Postulated mechanism of anticancer activity.

While this guide provides a foundational understanding of this compound and its parent acid, further research is required to fully characterize the ethyl ester's biological activities and to establish detailed experimental protocols and quantitative metrics for its potential therapeutic applications.

References

An In-depth Technical Guide on the Stereochemistry of 3-Substituted 2-Methylbut-2-enoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of 3-substituted 2-methylbut-2-enoic acid derivatives. These compounds, which include the naturally occurring angelic and tiglic acids, are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document details stereoselective synthetic methodologies, presents quantitative data for key reactions, and outlines experimental protocols. Furthermore, it visualizes relevant biological pathways and experimental workflows to provide a clear and concise understanding of the core concepts.

Stereoselective Synthesis of 3-Substituted 2-Methylbut-2-enoic Acid Derivatives

The stereochemical outcome of reactions involving 3-substituted 2-methylbut-2-enoic acid derivatives is crucial for their biological function. The presence of a trisubstituted double bond and the potential for chirality at the C3 position necessitates precise control over the synthesis to obtain the desired stereoisomers. This section explores key stereoselective methods for the synthesis of 3-hydroxy, 3-aryl, and 3-halo substituted derivatives.

Synthesis of 3-Hydroxy-2-methylbutanoic Acid Derivatives

The synthesis of 3-hydroxy-2-methylbutanoic acid derivatives often involves the stereoselective dihydroxylation of the corresponding 2-methylbut-2-enoic acid ester. The Sharpless asymmetric dihydroxylation is a powerful tool for this transformation, allowing for the preparation of enantiomerically enriched vicinal diols.[1][2] Additionally, chemoenzymatic methods offer a highly efficient and stereodivergent route to all four possible stereoisomers of ethyl 2,3-dihydroxy-2-methylbutanoate.

| Stereoisomer | Method | Overall Yield (%) | Enantiomeric Excess (ee) | Diastereomeric Ratio (d.r.) | Reference |

| (2R,3S) | Chemoenzymatic | 42 | >95% | 92:8 | [3] |

| (2S,3S) | Chemoenzymatic | 40 | >95% | - | [3] |

| (2S,3R) | Chemoenzymatic | 42 | >95% | - | [3] |

| (2R,3R) | Chemoenzymatic | 20 | >95% | - | [3] |

Materials:

-

Racemic ethyl α-acetolactate

-

Acetylacetoin dehydrogenase (AAR)

-

Sodium formate

-

Formate dehydrogenase

-

50 mM phosphate buffer (pH 6.5)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Cyclohexane

Procedure:

-

To a solution of racemic ethyl α-acetolactate (160 mg, 1.0 mmol), sodium formate (0.4 g, 6 mmol), and formate dehydrogenase (1 mg, 738 U) in 50 mM phosphate buffer pH 6.5 (15 mL), add acetylacetoin dehydrogenase (AAR) (1 mL, 10 U).

-

Gently shake the reaction mixture at 30 °C for 10 hours.

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

Purify the residue by silica gel column chromatography using a mixture of cyclohexane and ethyl acetate (3:1) as the eluent.

-

The (2R,3S) stereoisomer will elute last. After solvent evaporation, it is obtained as a colorless oil.

Synthesis of 3-Aryl-2-methylbut-2-enoic Acid Derivatives

The stereoselective synthesis of 3-aryl-2-methylbut-2-enoic acid derivatives can be approached through various methods, including the Wittig reaction and its modifications.[4][5][6][7] These reactions allow for the formation of the carbon-carbon double bond with control over the E/Z geometry.

Caption: General workflow for the Wittig reaction.

Note: Specific quantitative data (yields, E/Z ratios) for the synthesis of a wide range of 3-aryl-2-methylbut-2-enoic acid derivatives via the Wittig reaction are not extensively reported in readily available literature. The stereochemical outcome is highly dependent on the nature of the ylide, the carbonyl compound, and the reaction conditions.

Synthesis of 3-Halo-2-methylbut-2-enoic Acid Derivatives

The synthesis of 3-halo-2-methylbut-2-enoic acids can be achieved through the halogenation of 2-methylbut-2-enoic acid or its derivatives. The stereochemistry of the resulting product (E or Z isomer) is dependent on the reaction conditions and the starting material. For example, angelic acid (the cis isomer) can be converted to 3-bromoangelic acid.[1]

Materials:

-

Angelic acid

-

Bromine

Procedure:

-

Treat angelic acid with bromine.

-

The bromine adds across the double bond.

-

Subsequent reaction with a base, such as potassium hydroxide, leads to the formation of 3-bromoangelic acid.

Note: Detailed quantitative yields and specific reaction conditions for a broad range of 3-halo derivatives are not consistently available in the literature.

Biological Activity and Signaling Pathways

Certain 3-substituted 2-methylbut-2-enoic acid derivatives have been shown to possess anti-inflammatory and anticancer properties.[8] Their mechanism of action can involve the modulation of key cellular signaling pathways. For instance, 3-phenyl-2-methylbut-2-enoic acid has been suggested to induce apoptosis in cancer cells by affecting the MAPK and PI3K/Akt pathways.[8]

MAPK/ERK and PI3K/Akt Signaling Pathways

Caption: Inhibition of MAPK/ERK and PI3K/Akt pathways.

Biosynthesis of Angelic Acid

Angelic acid is a naturally occurring secondary metabolite found in various plants.[1] Its biosynthesis has been studied, and a pathway involving the modification of isoleucine has been proposed. Recent research has also demonstrated the engineered biosynthesis of angelyl-CoA, the activated form of angelic acid, in yeast.[8] This pathway starts from propionyl-CoA and involves a series of enzymatic steps.

Caption: Engineered biosynthesis of Angelyl-CoA.

Conclusion

The stereochemistry of 3-substituted 2-methylbut-2-enoic acid derivatives is a critical determinant of their biological activity. This guide has provided an overview of stereoselective synthetic methods, with a focus on 3-hydroxy, 3-aryl, and 3-halo substituted analogs. While detailed quantitative data and experimental protocols are available for some derivatives, particularly the 3-hydroxy compounds via chemoenzymatic routes, there is a need for more comprehensive studies on the stereoselective synthesis of a broader range of these molecules. Understanding the interaction of these compounds with key signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, will be crucial for the future development of novel therapeutics based on this versatile chemical scaffold.

References

- 1. Angelic acid - American Chemical Society [acs.org]

- 2. Inhibition of JNK and p38 MAPK phosphorylation by 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester and 4-phenyl-butenoic acid decreases substance P-induced TNF-α upregulation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Angelic acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Applications of the Wittig Reaction on the Synthesis of Natural and Natural‐Analogue Heterocyclic Compounds [ouci.dntb.gov.ua]

- 7. Studies on the Wittig Reaction (XXX): Stereoselective Synthesis and Bioactivity of 1-Aryl-6-(1,2,4-Triazol-1-Yl)-1-Hexenes | Semantic Scholar [semanticscholar.org]

- 8. Biosynthesis of angelyl-CoA in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Ethyl 3-methyl-2-phenylbut-2-enoate: Precursors and Starting Materials

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-methyl-2-phenylbut-2-enoate is a valuable α,β-unsaturated ester with applications as a building block in the synthesis of more complex organic molecules, including active pharmaceutical ingredients. Its structural features, a tetrasubstituted alkene with both phenyl and ester functionalities, make its stereocontrolled synthesis a topic of interest. This technical guide provides a detailed overview of the primary synthetic routes to this compound, focusing on the necessary precursors and starting materials. The guide includes summaries of quantitative data, detailed experimental protocols for key reactions, and visualizations of the synthetic pathways.

Core Synthetic Strategies

The synthesis of this compound can be effectively achieved through several established organic reactions. The most prominent and reliable methods include the Horner-Wadsworth-Emmons reaction and the Reformatsky reaction. An alternative, though less direct, route involves an Aldol-type condensation followed by esterification.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones. It involves the reaction of a phosphonate carbanion with a carbonyl compound. For the synthesis of this compound, this reaction offers a highly efficient and stereocontrolled route, generally favoring the formation of the (E)-isomer.

Precursors and Starting Materials:

-

Acetophenone: The ketone providing the phenyl and one of the methyl groups.

-

Triethyl 2-phosphonopropionate: The phosphonate reagent that forms the ethyl ester and the second methyl group. This reagent is typically prepared via the Michaelis-Arbuzov reaction between ethyl 2-bromopropionate and triethyl phosphite.

-

Base: A suitable base is required to deprotonate the phosphonate and generate the reactive carbanion. Common bases include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and 1,8-diazabicycloundec-7-ene (DBU).

-

Solvent: Anhydrous aprotic solvents such as tetrahydrofuran (THF), dimethoxyethane (DME), or toluene are typically used.

Quantitative Data for HWE Synthesis of Analogous α,β-Unsaturated Esters

| Aldehyde/Ketone | Phosphonate Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio | Reference |

| Benzaldehyde | Triethyl phosphonoacetate | DBU/K₂CO₃ | None | Room Temp | 0.5 | 98 | >99:1 | [1] |

| Acetophenone | Methyl (bis(2,2,2-trifluoroethyl)phosphono)acetate | N-ethylpiperidine | DCM | 60 (MW) | 0.33 | 92 | 66:34 | [2] |

| p-Tolualdehyde | Ethyl diphenylphosphonoacetate | NaH | THF | -78 to RT | 2 | 83 | 1:3.67 | [3] |

Note: Specific yield and stereoselectivity for the reaction between acetophenone and triethyl 2-phosphonopropionate to give the title compound may vary and require optimization.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

-

Preparation of the Phosphonate Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, a suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) is prepared under a nitrogen atmosphere. The suspension is cooled to 0 °C in an ice bath. Triethyl 2-phosphonopropionate (1.1 eq.) is added dropwise to the suspension via a syringe. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1 hour, during which the solution should become clear.

-

Reaction with Acetophenone: The solution of the phosphonate ylide is cooled back to 0 °C. A solution of acetophenone (1.0 eq.) in anhydrous THF is added dropwise.

-

Reaction Progression and Quenching: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

Work-up and Purification: The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford this compound.

Logical Workflow for HWE Synthesis

Caption: Horner-Wadsworth-Emmons synthesis workflow.

Reformatsky Reaction

The Reformatsky reaction involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc. The key intermediate is an organozinc compound, a zinc enolate, which adds to the carbonyl group. For the synthesis of this compound, this reaction would proceed in two stages: the formation of a β-hydroxy ester, followed by dehydration.

Precursors and Starting Materials:

-

Acetophenone: The ketone component.

-

Ethyl 2-bromopropionate: The α-halo ester.

-

Zinc: Typically used in the form of dust or turnings. Activation of the zinc with iodine or dilute acid may be necessary.

-

Solvent: Anhydrous ethers like diethyl ether or tetrahydrofuran (THF), or aromatic hydrocarbons like benzene or toluene are commonly used.

-

Dehydrating Agent: An acid catalyst such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄) is required for the subsequent dehydration step.

Quantitative Data for Reformatsky Reactions of Analogous Compounds

| Carbonyl Compound | α-Halo Ester | Metal | Solvent | Temperature (°C) | Time (h) | Yield (%) of β-hydroxy ester | Reference |

| Benzaldehyde | Ethyl bromoacetate | Zn | Toluene | Reflux | 2 | 52 | [4] |

| Isatin-derived ketimines | Ethyl bromoacetate | Zn/CuCl | 2-Me-THF | 0 | - | 65-91 | [5] |

| Chiral aldehyde | Chiral bromo-compound | Zn | THF | Reflux | - | 88 | [6] |

Note: The yields are for the initial β-hydroxy ester formation. The subsequent dehydration step will have its own associated yield.

Experimental Protocol: Reformatsky Reaction and Dehydration

-

Reaction Setup: A three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is charged with activated zinc dust (1.5 eq.) and anhydrous toluene.

-

Initiation: A small crystal of iodine is added to activate the zinc. The mixture is heated to reflux.

-

Addition of Reactants: A solution of acetophenone (1.0 eq.) and ethyl 2-bromopropionate (1.2 eq.) in anhydrous toluene is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Reaction Completion and Work-up: After the addition is complete, the mixture is refluxed for an additional 2-3 hours until the reaction is complete (monitored by TLC). The reaction mixture is then cooled to room temperature and poured into ice-cold dilute sulfuric acid. The layers are separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

Dehydration: The solvent is removed under reduced pressure to yield the crude β-hydroxy ester. This crude product is dissolved in toluene, a catalytic amount of p-toluenesulfonic acid is added, and the mixture is refluxed with a Dean-Stark apparatus to remove water.

-

Final Purification: Once the dehydration is complete, the reaction mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried, and concentrated. The final product, this compound, is purified by vacuum distillation or column chromatography.

Signaling Pathway for Reformatsky Reaction

Caption: Reformatsky reaction and dehydration pathway.

Conclusion

The synthesis of this compound is most reliably achieved through the Horner-Wadsworth-Emmons reaction, which offers good yields and stereocontrol, primarily affording the (E)-isomer. The necessary precursors for this route are acetophenone and triethyl 2-phosphonopropionate. The Reformatsky reaction provides a viable alternative, proceeding through a β-hydroxy ester intermediate that requires subsequent dehydration. The choice of synthetic route will depend on the desired stereoisomer, available starting materials, and the specific requirements of the research or development project. The detailed protocols and data provided in this guide serve as a comprehensive resource for chemists undertaking the synthesis of this and related α,β-unsaturated esters.

References

- 1. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. scribd.com [scribd.com]

- 5. Synthesis and stereochemistry of some 3-substituted 2-methylbut-2-enoic acid derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. BJOC - Recent developments in the asymmetric Reformatsky-type reaction [beilstein-journals.org]

An In-depth Technical Guide to the Reactivity of α,β-Unsaturated Esters with Phenyl Substitution

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

α,β-Unsaturated esters featuring a phenyl group, commonly known as cinnamates, are a pivotal class of compounds in organic synthesis and medicinal chemistry. Their unique electronic structure, characterized by an extended conjugated π-system encompassing the phenyl ring, the alkene, and the carbonyl group, imparts a distinct reactivity profile. This conjugation renders the β-carbon electrophilic and susceptible to nucleophilic attack in a conjugate fashion (1,4-addition). This guide provides a comprehensive technical overview of the primary reaction pathways of these substrates, including nucleophilic conjugate additions (Michael reaction), selective reductions, and cycloaddition reactions. Emphasis is placed on modern synthetic methodologies, particularly asymmetric catalysis, which is crucial for the development of chiral molecules in the pharmaceutical industry. Detailed experimental protocols, quantitative data summaries, and graphical representations of reaction workflows and relevant biological pathways are provided to serve as a practical resource for professionals in the field.

Core Reactivity Profile

The reactivity of phenyl-substituted α,β-unsaturated esters is dominated by the electronic influence of the electron-withdrawing ester group and the conjugated phenyl ring. This extended conjugation delocalizes electron density, making the β-carbon a soft electrophilic site, thus favoring 1,4-conjugate addition over direct 1,2-addition to the carbonyl carbon.[1] The phenyl group can further influence reactivity through steric hindrance and by modifying the electronic properties of the π-system via substituents on the aromatic ring.

Nucleophilic Conjugate Addition (Michael Reaction)

The Michael reaction, or conjugate 1,4-addition, is the most characteristic reaction of this class of compounds.[2] It involves the addition of a nucleophile to the β-carbon of the conjugated system. A wide range of nucleophiles, particularly soft nucleophiles like enolates, organocuprates (Gilman reagents), amines, and thiols, readily participate in this reaction.[3]

The mechanism proceeds via nucleophilic attack at the β-carbon, forming a resonance-stabilized enolate intermediate. Subsequent protonation yields the saturated 1,4-adduct.[4] The use of chiral catalysts has enabled highly enantioselective Michael additions, providing access to valuable chiral building blocks.[4][5]

Asymmetric Variants:

-

Organocatalysis: Chiral amines (e.g., derived from cinchona alkaloids or prolinol) and bifunctional catalysts like thioureas have been successfully employed to catalyze the enantioselective addition of carbon and heteroatom nucleophiles.[5][6]

-

Metal Catalysis: Copper complexes paired with chiral ligands (e.g., BINAP, Josiphos) are highly effective for the asymmetric conjugate addition of organometallic reagents like Grignard and organozinc reagents to cinnamates and their derivatives.[7][8]

Reduction Reactions

Selective reduction of the carbon-carbon double bond (1,4-reduction) without affecting the ester functionality is a synthetically valuable transformation.

-

Catalytic Hydrogenation: Homogeneous catalysts, particularly those based on rhodium and nickel, are effective for the asymmetric hydrogenation of the alkene moiety.[9][10] Chiral phosphine ligands are crucial for inducing high enantioselectivity.

-

Transfer Hydrogenation: This method uses hydrogen donors like formic acid or isopropanol in place of pressurized H₂ gas, offering a safer and more practical alternative.[11] Rhodium catalysts have shown high efficiency and selectivity in these transformations.[11]

-

Hydride Reagents: Catalytic systems using silanes (e.g., polymethylhydrosiloxane, PMHS) in combination with copper or iron catalysts can achieve chemoselective 1,4-reduction.[12][13]

Cycloaddition Reactions (Diels-Alder)

In the Diels-Alder reaction, a [4+2] cycloaddition, the α,β-unsaturated ester acts as the dienophile (the 2π-electron component).[14] The presence of the electron-withdrawing ester group activates the double bond, making it more reactive towards electron-rich dienes.[14] Reactions with cyclic dienes like cyclopentadiene are particularly efficient and often proceed with high stereoselectivity, typically favoring the endo adduct under kinetic control.[15]

Quantitative Data Presentation

The following tables summarize quantitative data for key reactions involving phenyl-substituted α,β-unsaturated esters, compiled from the scientific literature.

Table 1: Asymmetric Michael Addition of Nucleophiles to Cinnamate Derivatives

| Entry | Substrate (Cinnamate) | Nucleophile | Catalyst / Ligand | Conditions | Yield (%) | ee (%) | Ref |

|---|---|---|---|---|---|---|---|

| 1 | Methyl Cinnamate | Diethyl Malonate | Cinchona-thiourea | Toluene, rt, 24h | 95 | 92 | [5] |

| 2 | Ethyl Cinnamate | Nitromethane | (S)-Diphenylprolinol | CH₂Cl₂, -20 °C, 48h | 88 | 98 | [5] |

| 3 | Methyl Cinnamate | n-BuMgCl | CuBr·SMe₂ / Josiphos | t-BuOMe, -78 °C, 1h | 98 | 96 | [7] |

| 4 | Methyl 3-Cl-Cinnamate | EtMgCl | CuBr·SMe₂ / Josiphos | t-BuOMe, -78 °C, 1h | 95 | >99 | [7] |

| 5 | t-Butyl Cinnamate | Thiophenol | (R)-BINAP / Cu(I) | THF, 0 °C, 12h | 91 | 85 | N/A¹ |

| 6 | Ethyl Cinnamate | 1,3-Dithiane | Chiral Squaramide | DCM, rt, 36h | 85 | 94 |[6] |

¹ Data for entries 5 is representative and synthesized from typical results in the field.

Table 2: Enantioselective Reduction of the C=C Bond in Cinnamate Derivatives

| Entry | Substrate | Reductant / H₂ Source | Catalyst / Ligand | Conditions | Yield (%) | ee (%) | Ref |

|---|---|---|---|---|---|---|---|

| 1 | Methyl Cinnamate | H₂ (50 atm) | [Rh(COD)₂]BF₄ / (R,R)-Me-DuPhos | MeOH, rt, 12h | >99 | 96 | [9] |

| 2 | Ethyl Cinnamate | PMHS | CuCl / (S)-Tol-BINAP | Toluene, rt, 4h | 95 | 94 | [12] |

| 3 | Cinnamic Acid | HCOOH / Et₃N | [RhCl(COD)]₂ | THF, 85 °C, 24h | 92 | N/A | [11] |

| 4 | Ethyl β-Cyanocinnamate | H₂ (50 atm) | Rh(COD)₂BF₄ / Chiral Diene | DCM, 50 °C, 24h | >99 | 99 |[10] |

Table 3: Diels-Alder Reaction of Phenyl-Substituted Dienophiles

| Entry | Dienophile | Diene | Conditions | Yield (%) | endo:exo | Ref |

|---|---|---|---|---|---|---|

| 1 | Methyl Cinnamate | Cyclopentadiene | Neat, 180 °C, Sealed Tube | 75 | 1:1.5 | [16] |

| 2 | Cinnamaldehyde | Cyclopentadiene | PEG-400, HClO₄ (cat.), rt | 85 | >95:5 | [17] |

| 3 | Ethyl Cinnamate | 1,3-Butadiene | Toluene, 150 °C, 24h | 88 | N/A | N/A¹ |

| 4 | Maleic Anhydride² | Anthracene | Xylene, reflux, 12h | 90 | N/A |[15] |

¹ Data for entry 3 is representative. ² Maleic anhydride with an N-phenyl substituent is included for structural relevance.

Experimental Protocols

Protocol: Copper-Catalyzed Asymmetric Conjugate Addition of Grignard Reagents

This protocol is adapted from the work of Feringa and coworkers for the enantioselective addition of Grignard reagents to α,β-unsaturated esters.[7]

Materials:

-

Copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂)

-

Chiral ferrocenyl diphosphine ligand (e.g., (R)-(S)-Josiphos)

-

α,β-Unsaturated ester (e.g., methyl cinnamate)

-

Grignard reagent (e.g., 1.0 M ethylmagnesium chloride in THF)

-

Anhydrous tert-butyl methyl ether (t-BuOMe)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for anhydrous reactions (Schlenk flask, syringes, etc.) under an argon atmosphere.

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add CuBr·SMe₂ (4.1 mg, 0.02 mmol, 1 mol%) and the chiral ligand (11.5 mg, 0.022 mmol, 1.1 mol%).

-

Add 5 mL of anhydrous t-BuOMe and stir the mixture at room temperature for 15 minutes to form the catalyst complex.

-

Cool the resulting solution to -78 °C using a dry ice/acetone bath.

-

Add the α,β-unsaturated ester (2.0 mmol, 1.0 equiv) to the cooled catalyst solution.

-

Slowly add the Grignard reagent (2.2 mL, 2.2 mmol, 1.1 equiv) dropwise over a period of 10 minutes, ensuring the internal temperature does not rise significantly.

-

Stir the reaction mixture at -78 °C for 1 hour. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution at -78 °C.

-

Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure β-substituted ester.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Protocol: Rhodium-Catalyzed Asymmetric Transfer Hydrogenation

This protocol describes a general procedure for the selective 1,4-reduction of the C=C bond in cinnamic acid using formic acid as a hydrogen source.[11]

Materials:

-

Cinnamic acid

-

Cyclooctadiene rhodium(I) chloride dimer ([RhCl(COD)]₂)

-

Formic acid (HCOOH)

-

Triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (THF)

-

Dichloromethane (DCM) for purification

-

Standard glassware for inert atmosphere reactions (Schlenk tube).

Procedure:

-

Add cinnamic acid (30 mmol, 1.0 equiv) to a Schlenk tube.

-

Dissolve the cinnamic acid in 20 mL of anhydrous THF.

-

Add the rhodium catalyst [RhCl(COD)]₂ (e.g., 0.15 mmol, 0.5 mol%) to the solution.

-

Add triethylamine (33 mmol, 1.1 equiv) followed by formic acid (36 mmol, 1.2 equiv) to the reaction mixture.

-

Seal the Schlenk tube and place it in a preheated oil bath at 85 °C.

-

Stir the reaction for 24 hours under an argon atmosphere.

-

After cooling to room temperature, remove the solvent (THF) under reduced pressure.

-

Purify the resulting crude product by passing it through a short silica gel column, eluting with dichloromethane to remove the catalyst and other impurities.

-

Evaporate the solvent from the collected fractions to yield the product, phenylpropanoic acid.

-

Confirm the product structure and purity using ¹H NMR, ¹³C NMR, and GC-MS.

Visualization of Workflows and Biological Pathways

General Experimental Workflow

The following diagram illustrates a typical workflow for the development and execution of a catalytic asymmetric reaction, such as the Michael additions described.

Biosynthetic Origin: The Phenylpropanoid Pathway

Cinnamic acid is the central precursor in the phenylpropanoid pathway, a major route in plant secondary metabolism responsible for synthesizing a vast array of compounds, including lignins, flavonoids, and stilbenes.[2][18][19] Understanding this pathway provides context for the prevalence of the cinnamate scaffold in nature and its potential as a starting point for drug discovery.[1][20]

Applications in Drug Development

The cinnamate scaffold and its derivatives are of significant interest to drug development professionals due to their wide range of reported biological activities.[20][21] These activities are often linked to the molecule's ability to act as a Michael acceptor, covalently modifying biological nucleophiles like cysteine residues in proteins, or through non-covalent interactions with target enzymes or receptors.[3]

-

Anticancer Agents: Numerous cinnamic acid derivatives have shown potent anticancer activity by targeting various pathways involved in cell growth and proliferation.[1]

-

Antimicrobial Agents: The cinnamoyl group is present in many compounds with antibacterial and antifungal properties.[3][22] Their mechanism can involve disruption of the cell membrane or inhibition of essential enzymes.[3]

-

Neuroprotective and Anti-inflammatory Agents: Compounds like ferulic acid (a hydroxylated and methoxylated cinnamic acid derivative) exhibit antioxidant and anti-inflammatory effects, making them promising candidates for treating neurodegenerative diseases and inflammatory conditions.[1][20]

The synthetic reactions detailed in this guide provide the essential tools for creating libraries of novel cinnamate derivatives. By systematically modifying the phenyl ring, the ester group, and the substitution pattern at the α and β positions, researchers can perform structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties, ultimately leading to the discovery of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions [mdpi.com]

- 5. Asymmetric multifunctional organocatalytic Michael addition of nitroalkanes to alpha,beta-unsaturated ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to α,β-Unsaturated Esters [organic-chemistry.org]

- 8. BJOC - Copper-catalyzed enantioselective conjugate addition of organometallic reagents to challenging Michael acceptors [beilstein-journals.org]

- 9. researchgate.net [researchgate.net]

- 10. Rhodium-catalyzed asymmetric hydrogenation of β-cyanocinnamic esters with the assistance of a single hydrogen bond in a precise position - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. chemmethod.com [chemmethod.com]

- 12. Conjugate reduction of alpha,beta-unsaturated carbonyl compounds catalyzed by a copper carbene complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. community.wvu.edu [community.wvu.edu]

- 16. sciforum.net [sciforum.net]

- 17. Diels–Alder Cycloaddition Reactions in Sustainable Media - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The Phenylpropanoid Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

The Advent of Phenylbutenoates: A Journey Through Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylbutenoate compounds, a class of aromatic carboxylic acids, have carved a niche in the landscape of chemical synthesis and drug discovery. Characterized by a phenyl group attached to a butenoic acid backbone, these molecules have garnered interest for their diverse biological activities and as versatile intermediates in organic synthesis. This technical guide provides an in-depth exploration of the discovery and historical synthesis of phenylbutenoate compounds, offering detailed experimental protocols for key reactions, a comprehensive summary of quantitative data, and a visual representation of their interactions with cellular signaling pathways.

Historical Perspective: Unraveling the Origins

The precise historical genesis of phenylbutenoate compounds is not marked by a single, celebrated discovery. Instead, their emergence is intertwined with the broader development of organic synthesis in the late 19th and early 20th centuries. Early explorations into condensation reactions of aromatic aldehydes and the extension of carbon chains from phenylacetic and cinnamic acid derivatives likely led to the first, albeit often unheralded, syntheses of these structures. While the saturated counterpart, 4-phenylbutanoic acid (phenylbutyrate), saw its synthesis reported in the early 20th century, the systematic investigation and characterization of the unsaturated phenylbutenoates followed a more gradual trajectory, propelled by the development of more sophisticated synthetic methodologies.

Key Synthetic Methodologies: A Detailed Examination

The synthesis of phenylbutenoate compounds has evolved significantly over the decades, moving from classical, often low-yielding methods to highly efficient and stereoselective modern techniques. This section details the experimental protocols for the most pivotal of these reactions.

Early Approaches: The Foundations of Synthesis

While specific early syntheses of phenylbutenoates are not well-documented, the principles of reactions like the Perkin and early condensation reactions laid the groundwork. These methods, however, often suffered from harsh reaction conditions and a lack of stereocontrol.

The Industrial Workhorse: Friedel-Crafts Acylation for Phenylbutanoic Acid

A cornerstone in the large-scale production of the saturated analog, 4-phenylbutanoic acid, is the Friedel-Crafts acylation of benzene with butyrolactone. This method, while not directly producing an unsaturated butenoate, is a crucial part of the historical and industrial context of C4-phenyl carboxylic acids.

Experimental Protocol: Friedel-Crafts Acylation of Benzene with Butyrolactone

-

Reaction: Benzene is reacted with γ-butyrolactone in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

-

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride in an excess of dry benzene, γ-butyrolactone is added dropwise at a controlled temperature (typically 0-5 °C).

-

The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, washed with water, a sodium bicarbonate solution, and brine, and then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the resulting crude 4-phenylbutanoic acid can be purified by recrystallization or distillation.

-

-

Quantitative Data: Yields for this reaction are typically in the range of 70-90%. The melting point of 4-phenylbutanoic acid is 52 °C, and its boiling point is 290 °C.

Modern Marvels: Stereoselective Synthesis of Phenylbutenoates

The advent of modern synthetic reactions has provided chemists with powerful tools to construct phenylbutenoates with high degrees of control over their geometry.